molecular formula C20H25N5S2 B10954342 N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide CAS No. 62345-59-9

N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide

Cat. No.: B10954342
CAS No.: 62345-59-9
M. Wt: 399.6 g/mol
InChI Key: KHLVQESTAFZING-UHFFFAOYSA-N
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Description

N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide is a complex organic compound with the molecular formula C20H25N5S2. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclization and deprotection reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • N-phenylpiperazine
  • N-(2-phenylethyl)piperazine
  • N-(4-phenylbutyl)piperazine

Uniqueness

N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

62345-59-9

Molecular Formula

C20H25N5S2

Molecular Weight

399.6 g/mol

IUPAC Name

N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide

InChI

InChI=1S/C20H25N5S2/c26-19(22-17-7-3-1-4-8-17)21-11-12-24-13-15-25(16-14-24)20(27)23-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,23,27)(H2,21,22,26)

InChI Key

KHLVQESTAFZING-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=S)NC2=CC=CC=C2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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